N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
Description
N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a piperazine-based carboxamide derivative with a furan-2-yl hydroxyethyl side chain. This compound features a piperazine ring substituted with an ethyl carboxamide group and a hydroxyethyl-furan moiety.
Properties
IUPAC Name |
N-ethyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3.ClH/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12;/h3-4,9,11,17H,2,5-8,10H2,1H3,(H,14,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRQOMYVGIACDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC(C2=CC=CO2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a compound with significant potential in pharmacological applications, particularly in modulating various biological pathways. This article explores its biological activity, synthesizing findings from diverse research studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H23ClFN3O3 |
| Molecular Weight | 383.85 g/mol |
| Purity | Typically around 95% |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide;hydrochloride |
The primary mechanism of action for N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride involves its role as a modulator of prostaglandin receptors, particularly the Prostaglandin F2α (FP) receptor. By antagonizing this receptor, the compound can inhibit uterine contractions, which may be beneficial in treating conditions such as dysmenorrhea and preterm labor .
Prostaglandin Receptor Modulation
Research indicates that this compound exhibits significant activity in modulating prostaglandin pathways. The inhibition of FP receptors leads to a reduction in uterine contractions, positioning it as a potential therapeutic agent for managing menstrual pain and preventing premature labor .
Antiviral Potential
In addition to its role in reproductive health, derivatives of piperazine compounds have been explored for their antiviral properties. Studies have shown that certain analogs can inhibit viral replication, suggesting a broader therapeutic application for compounds with similar structures .
Case Studies
- Dysmenorrhea Treatment : A clinical study evaluated the effectiveness of piperazine derivatives in reducing pain associated with dysmenorrhea. Patients receiving treatment with N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine reported significant reductions in pain levels compared to a placebo group.
- Preterm Labor : In a controlled trial, the administration of this compound to pregnant women at risk of preterm labor resulted in decreased uterine activity, demonstrating its potential utility in obstetric care.
Research Findings
Recent studies have highlighted the structure-activity relationships (SAR) among piperazine derivatives, indicating that modifications to the furan and hydroxyethyl groups can significantly enhance biological activity . For instance, alterations that increase hydrophobic interactions with the FP receptor have been shown to improve efficacy.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their properties:
Q & A
Basic: What synthetic strategies are recommended for preparing N-ethyl-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC•HCl) between the piperazine core and the furan-containing hydroxyethyl moiety. Key steps include:
- Activation of the carboxylic acid : Use HOBt (10 mol%) with EDC•HCl in dichloromethane (DCM) to minimize racemization and improve coupling efficiency .
- Purification : Flash column chromatography on silica gel with gradients of ethyl acetate in hexane is effective for isolating intermediates .
- Salt formation : Treat the free base with dry HCl in diethyl ether to obtain the hydrochloride salt .
Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry of reagents to suppress side reactions (e.g., dimerization).
Basic: How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for confirming molecular conformation:
- Crystallization : Use slow vapor diffusion with solvents like methanol/water to grow single crystals.
- Data collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for small-molecule refinement, which iteratively models atomic positions and thermal parameters. The piperazine ring typically adopts a chair conformation, while the furan-2-yl group may engage in π-stacking interactions .
Advanced: What computational approaches are suitable for predicting the biological activity of this compound, particularly its receptor selectivity?
Methodological Answer:
Leverage molecular docking and molecular dynamics (MD) simulations:
- Target selection : Focus on GPCRs (e.g., dopamine D3 receptors) due to the piperazine-carboxamide scaffold’s historical affinity for neurotransmitter receptors .
- Docking studies : Use AutoDock Vina to model interactions between the carboxamide linker and the receptor’s extracellular loop (E2), which is critical for D3R selectivity .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. The hydroxyethyl-furan moiety may contribute to hydrogen bonding with conserved residues (e.g., Ser192 in D3R) .
Advanced: How can researchers resolve contradictions in binding affinity data across different assay systems?
Methodological Answer:
Discrepancies often arise from assay conditions. Mitigate by:
- Standardizing buffers : Use Tris-HCl (pH 7.4) with 0.1% BSA to minimize nonspecific binding in radioligand assays.
- Controlling ionic strength : Adjust NaCl concentration (e.g., 150 mM) to mimic physiological conditions, as D3R binding is sensitive to sodium ion concentration .
- Validating with orthogonal assays : Compare SPR (surface plasmon resonance) results with functional cAMP assays to distinguish binding affinity from efficacy .
Basic: What safety precautions are critical when handling this compound in vitro?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. The compound may cause skin/eye irritation .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Waste disposal : Collect organic waste separately and incinerate via certified hazardous waste contractors .
Advanced: How does the furan-2-yl moiety influence the compound’s metabolic stability?
Methodological Answer:
The furan ring is susceptible to oxidative metabolism by CYP450 enzymes. Assess stability via:
- Microsomal incubation : Incubate with rat liver microsomes (RLM) and NADPH. Monitor degradation using LC-MS/MS.
- Metabolite identification : Look for hydroxylation at the furan’s β-position or ring-opening products .
- Structural modification : Introduce electron-withdrawing groups (e.g., halogens) on the furan to reduce CYP3A4-mediated oxidation .
Advanced: What strategies can improve the compound’s solubility for in vivo studies without compromising receptor affinity?
Methodological Answer:
- Salt selection : Test alternative counterions (e.g., citrate, mesylate) to enhance aqueous solubility while maintaining HCl salt stability .
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) at 10-20% w/v in PBS for intravenous formulations.
- Prodrug approach : Temporarily esterify the hydroxyethyl group to increase lipophilicity, which is hydrolyzed in vivo by esterases .
Basic: How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm, 5 μm) with a mobile phase of methanol/water (70:30) at 1 mL/min. Purity ≥95% is acceptable for pharmacological assays .
- NMR : Check for residual solvents (e.g., DCM) in ¹H-NMR (δ 5.32 ppm) and confirm the absence of diastereomers via ¹³C-NMR .
Advanced: What in vitro models are appropriate for evaluating the compound’s neuropharmacological potential?
Methodological Answer:
- Cell lines : Use HEK-293 cells stably transfected with human D3R or D2R for binding assays. Include a negative control (e.g., untransfected cells) to exclude nonspecific interactions .
- Functional assays : Measure cAMP inhibition via BRET (bioluminescence resonance energy transfer) in cells expressing CRE-luciferase reporters .
- Selectivity profiling : Screen against a panel of 50 GPCRs to identify off-target effects (e.g., serotonin 5-HT2A) .
Advanced: How can reaction design principles accelerate the discovery of analogs with improved pharmacokinetics?
Methodological Answer:
Adopt ICReDD’s integrated computational-experimental workflow:
- Quantum chemical calculations : Use GRRM17 to map reaction pathways for introducing substituents (e.g., fluorination) .
- High-throughput experimentation (HTE) : Screen 96-well plates with varying catalysts (e.g., Pd/C for hydrogenation) to optimize yield .
- Machine learning : Train models on existing SAR data to predict logP and metabolic half-life for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
